molecular formula C19H30O B074584 Androst-5-en-3beta-ol CAS No. 1476-64-8

Androst-5-en-3beta-ol

Cat. No.: B074584
CAS No.: 1476-64-8
M. Wt: 274.4 g/mol
InChI Key: LYFPAZBMEUSVNA-DYKIIFRCSA-N
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Description

Androst-5-en-3beta-ol, also known as dehydroepiandrosterone, is a naturally occurring steroid hormone. It is a precursor to both androgens and estrogens, which are essential for various physiological functions. This compound is primarily produced in the adrenal glands, gonads, and brain. It plays a significant role in the biosynthesis of testosterone and estrogen, making it crucial for maintaining hormonal balance in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3beta-ol typically involves the reduction of dehydroepiandrosterone acetate. This process can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation. Specific strains of microorganisms, such as Rhizopus nigricans, are used to convert sterols into this compound. This biotechnological approach is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Androst-5-en-3beta-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.

    Biology: The compound is studied for its role in the biosynthesis of sex hormones.

    Medicine: this compound is investigated for its potential therapeutic effects in conditions like adrenal insufficiency and aging.

    Industry: It is used in the production of steroidal drugs and supplements.

Mechanism of Action

Androst-5-en-3beta-ol exerts its effects by serving as a precursor to androgens and estrogens. It is converted into testosterone and estradiol through enzymatic reactions involving 3beta-hydroxysteroid dehydrogenase and aromatase. These hormones then bind to their respective receptors to regulate various physiological processes, including reproductive function, immune response, and metabolism .

Comparison with Similar Compounds

    Androstenediol: Androst-5-ene-3beta,17beta-diol.

    Androstenedione: Androst-4-ene-3,17-dione.

    Dehydroepiandrosterone: Androst-5-en-3beta-ol-17-one.

Comparison: this compound is unique due to its dual role as a precursor to both androgens and estrogens. Unlike androstenediol, which primarily converts to testosterone, this compound can be converted to both testosterone and estradiol. This makes it a versatile compound in the biosynthesis of sex hormones .

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFPAZBMEUSVNA-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476-64-8
Record name Androst-5-en-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANDROSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498C13Y7JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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